molecular formula C13H10N2O5 B15044594 2-Methyl-1-nitro-4-(4-nitrophenoxy)benzene

2-Methyl-1-nitro-4-(4-nitrophenoxy)benzene

Cat. No.: B15044594
M. Wt: 274.23 g/mol
InChI Key: GKFDTYGSNKCQHO-UHFFFAOYSA-N
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Description

2-Methyl-1-nitro-4-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C13H10N2O5 It is a derivative of benzene, characterized by the presence of nitro groups and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-nitro-4-(4-nitrophenoxy)benzene typically involves the nitration of 2-methyl-4-(4-nitrophenoxy)benzene. One common method is the reaction of 1-bromo-4-nitrobenzene with p-cresol under specific conditions to yield the desired product . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-nitro-4-(4-nitrophenoxy)benzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Bromine, chlorine, iron(III) chloride as a catalyst.

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Reduction: 2-Methyl-1-amino-4-(4-aminophenoxy)benzene.

    Oxidation: 2-Carboxy-1-nitro-4-(4-nitrophenoxy)benzene.

Scientific Research Applications

2-Methyl-1-nitro-4-(4-nitrophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and phenoxy groups.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to undergo specific chemical transformations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-nitro-4-(4-nitrophenoxy)benzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the phenoxy group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can affect cellular pathways and processes, making the compound of interest for further study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-nitro-4-(4-nitrophenoxy)benzene is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

2-methyl-1-nitro-4-(4-nitrophenoxy)benzene

InChI

InChI=1S/C13H10N2O5/c1-9-8-12(6-7-13(9)15(18)19)20-11-4-2-10(3-5-11)14(16)17/h2-8H,1H3

InChI Key

GKFDTYGSNKCQHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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